N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-ethoxybenzamide
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Overview
Description
N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-ethoxybenzamide is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-ethoxybenzamide typically involves the condensation of benzaldehyde with hydrazine derivatives. One common method involves the reaction of benzaldehyde with hydrazine hydrate in ethanol to form the hydrazone intermediate. This intermediate is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and ethoxybenzamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazones or amides.
Scientific Research Applications
N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit enzymes such as tyrosinase and acetylcholinesterase, which play crucial roles in various biological processes. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzylidene-N’-(2-chloroquinolin-3-ylmethylene)hydrazine: Known for its antimicrobial activity.
2-(2-Benzylidenehydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide: Exhibits similar synthetic routes and biological activities.
Properties
CAS No. |
769146-93-2 |
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Molecular Formula |
C18H19N3O3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C18H19N3O3/c1-2-24-16-10-8-15(9-11-16)18(23)19-13-17(22)21-20-12-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H,19,23)(H,21,22)/b20-12+ |
InChI Key |
KMWJRHNAWGCAGT-UDWIEESQSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
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